molecular formula C9H8BrCl B6206362 4-bromo-5-chloro-2,3-dihydro-1H-indene CAS No. 2438334-58-6

4-bromo-5-chloro-2,3-dihydro-1H-indene

Cat. No.: B6206362
CAS No.: 2438334-58-6
M. Wt: 231.51 g/mol
InChI Key: OZVXMINXQPOUSL-UHFFFAOYSA-N
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Description

4-bromo-5-chloro-2,3-dihydro-1H-indene is a halogenated indene derivative Indene derivatives are significant in organic chemistry due to their diverse biological activities and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-chloro-2,3-dihydro-1H-indene typically involves halogenation reactions. One common method is the radical bromination of 4-bromo-3-nitrotoluene, which yields high purity products . Another approach involves the use of 3-chloropropionyl chloride, chlorobenzene, aluminium chloride, and sulfuric acid under optimized conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-chloro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

    Substitution Reactions: Halogen atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminium hydride are commonly employed.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce corresponding ketones or acids.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-5-chloro-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The halogen atoms can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Detailed studies on its molecular pathways are limited, but it is known to interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific bromine and chlorine substitutions, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-5-chloro-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl/c10-9-7-3-1-2-6(7)4-5-8(9)11/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVXMINXQPOUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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